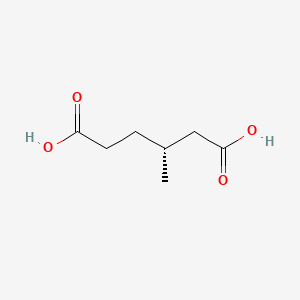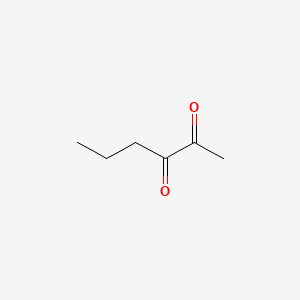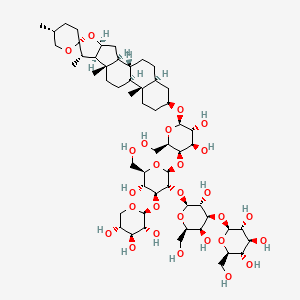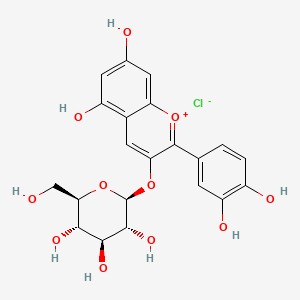
5,6,7,8,4'-Pentahydroxyflavone
Vue d'ensemble
Description
5,6,7,8,4’-Pentahydroxyflavone is a type of flavonoid with the molecular formula C15H10O7 . It is also known by other names such as 2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroxy-4H-1-benzopyran-4-one . This compound is found in some plants of the Oxytropis genus and fungi of the Aspergillus genus .
Molecular Structure Analysis
The molecular structure of 5,6,7,8,4’-Pentahydroxyflavone consists of a benzopyranone and a phenyl group . The optimization of the molecule’s geometry and the calculation of the charges on carbon atoms and the enthalpy of formation can be carried out using the DFT method .Physical And Chemical Properties Analysis
5,6,7,8,4’-Pentahydroxyflavone has a molecular weight of 302.24 g/mol . It has an average mass of 302.236 Da and a monoisotopic mass of 302.042664 Da .Applications De Recherche Scientifique
1. Interactions with DNA and Potential Therapeutic Uses
5,6,7,8,4'-Pentahydroxyflavone, along with other flavonoids like fisetin and quercetin, has been studied for its interactions with DNA, which could be significant in treating a broad spectrum of diseases. These flavonoids bind to DNA and alter its structure, potentially contributing to their therapeutic effects in diseases like atherosclerosis, cardiovascular disease, obesity, hypertension, and cancer (Sengupta et al., 2014).
2. Antifungal Properties
Certain flavones, including variants of 5,6,7,8,4'-Pentahydroxyflavone, have demonstrated significant antifungal activities. These flavones can inhibit the growth of pathogens like Colletotrichum gloeosporioides, a fungus damaging to tropical fruits. The inhibitory effect increases with the concentration of the flavone (Almada-Ruiz et al., 2003).
3. Biological Activities of Polymethoxyflavones
In studies involving Citrus reticulata, polymethoxyflavones (PMFs) like 5,6,7,8,4'-Pentahydroxyflavone exhibited various biological activities. These compounds have shown potential in inhibiting sterol regulatory element-binding proteins and exerting antiproliferative effects against tumor cell lines. Their ability to inhibit NO production also varies based on the number of methoxy groups (Duan et al., 2017).
4. Potential Anticancer Activity
Flavones, including 5,6,7,8,4'-Pentahydroxyflavone, have been isolated from various sources like tangerine peel oil solids and have shown potential anticancer activity. These compounds, such as sinensetin and tangeretin, have been studied for their ability to decrease erythrocyte aggregation and sedimentation, and inhibit the growth of carcinoma cells (Chen et al., 1997).
5. Quercetin and Its Derivatives in Cancer Treatment
Quercetin, a variant of 5,6,7,8,4'-Pentahydroxyflavone, exhibits a range of biological actions including antioxidant and anti-inflammatory properties. It has been assessed for anticancer effects, and research is focused on modifying the quercetin structure to improve its properties for clinical applications (Massi et al., 2017).
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)9-5-8(17)10-11(18)12(19)13(20)14(21)15(10)22-9/h1-5,16,18-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZXXUUDYMHBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206400 | |
| Record name | 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydroxy-2-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8,4'-Pentahydroxyflavone | |
CAS RN |
577-26-4 | |
| Record name | 5,6,7,8-Tetrahydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8,4'-Pentahydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000736839 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydroxy-2-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8,4'-PENTAHYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMG443BS12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



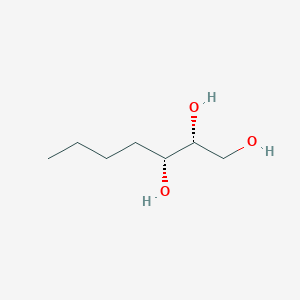
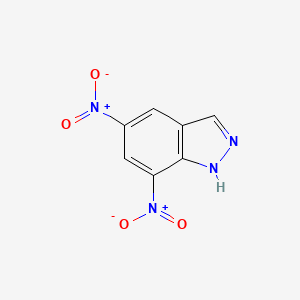
![6-[(3,4,5-Trichloroanilino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1216123.png)
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1216127.png)
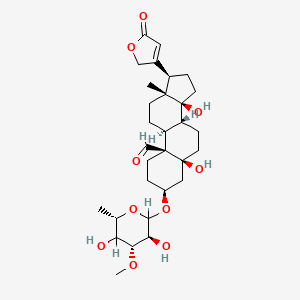
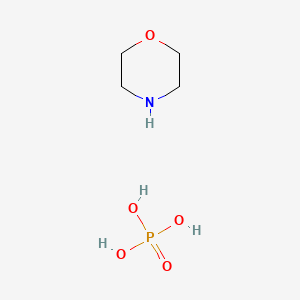
![2-(5-Fluoro-2,4-dinitroanilino)-3-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propanoic acid](/img/structure/B1216131.png)


